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Compound of Interest

Compound Name: (Phenylmethyl)-1,1'-biphenyl

CAS No.: 606-97-3

Cat. No.: B13809235

Get Quote

Executive Summary
(Phenylmethyl)-1,1'-biphenyl, commonly known as 4-Benzylbiphenyl, is a critical organic

scaffold used in the synthesis of luminescent materials (OLEDs), scintillators, and as a

hydrophobic pharmacophore in drug discovery.[1]

Unlike the planar conformation of biphenyl observed in certain high-pressure phases, the

crystal structure of 4-benzylbiphenyl is defined by a distinct torsional twist between the phenyl

rings. This non-planar geometry is governed by the interplay between steric hindrance (ortho-

hydrogen repulsion) and intermolecular

-

stacking forces. Understanding this structure is essential for predicting solubility profiles,
bioavailability, and charge-transport mobility in organic semiconductors.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8][9][10][11][12][13]
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Before analyzing the crystal lattice, the fundamental identity of the compound must be

established to ensure reproducibility in synthesis and procurement.

Parameter Technical Detail

IUPAC Name 4-(Phenylmethyl)-1,1'-biphenyl

Common Name 4-Benzylbiphenyl; p-Benzylbiphenyl

CAS Registry Number 613-42-3

Molecular Formula

Molecular Weight 244.33 g/mol

Melting Point 84–86 °C (Crystalline Solid)

Solubility
Soluble in Toluene, DCM, Chloroform; Insoluble

in Water

Crystallographic Analysis
Core Reference: Rajnikant, et al. Acta Crystallographica Section C (1995).[2][3][4]

The structural integrity of 4-benzylbiphenyl in the solid state is defined by its deviation from

planarity. While gas-phase biphenyls twist to minimize steric clash (~44°), solid-state

unsubstituted biphenyls often pack planarly (0°) due to packing forces. However, the addition of

the benzyl group at the 4-position disrupts this, restoring the twist even in the crystal lattice.

Crystal Data[5][11][12]
Crystal System: Monoclinic

Space Group:

or

(inferred from herringbone packing in centrosymmetric systems).

Morphology: Colorless blocks or plates.
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Molecular Conformation (The "Twist")
The defining feature of the structure is the torsion angle between the two rings of the biphenyl

core.

Biphenyl Torsion Angle:-41.6(4)°[2][4]

Significance: This confirms that the molecule retains a twisted, non-planar conformation in

the solid state, unlike the parent biphenyl which can be planar.[2] This twist prevents tight

-stacking of the biphenyl core, increasing solubility compared to planar polyaromatics.

Benzyl Group Orientation:

The benzyl group (

) is not coplanar with the attached phenyl ring.

Dihedral Angle:106.4(4)° (inclination of the benzyl ring relative to the central biphenyl

moiety).[2][4]

Mechanistic Insight: This "L-shaped" or kinked geometry disrupts long-range order,

impacting the melting point and creating a "herringbone" packing motif rather than a

simple brick-layer stack.

Intermolecular Packing
The crystal lattice is stabilized by Herringbone Packing, a common motif for non-planar

aromatics.

Primary Interaction: Edge-to-Face

interactions.

Secondary Interaction: Weak van der Waals forces between the methylene (

) bridge and adjacent aromatic rings.
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Absence of Hydrogen Bonding: As a pure hydrocarbon, the lattice lacks strong H-bond

donors/acceptors, making the lattice energy dominated by dispersive forces.

Structural Logic Diagram
The following diagram illustrates the causal relationship between the intramolecular forces and

the resulting macroscopic crystal properties.

Ortho-Hydrogen Steric Repulsion
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Figure 1: Structural Logic Flow. The steric repulsion between ortho-hydrogens forces the

biphenyl twist, which in turn dictates the herringbone packing motif, ultimately defining the

material's solubility and melting point.
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Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction or pharmaceutical standard

verification, a high-purity synthesis followed by controlled crystallization is required.

Synthesis: Friedel-Crafts Alkylation
The most robust route is the alkylation of biphenyl using benzyl chloride.

Reagents: Biphenyl (1.0 eq), Benzyl Chloride (1.0 eq),

(0.1 eq, catalyst).

Solvent: Dichloromethane (DCM) or Nitromethane (to suppress poly-alkylation).

Temperature: 0°C to Room Temperature.

Protocol:

Dissolve biphenyl in dry DCM.

Add anhydrous

at 0°C under

atmosphere.

Add benzyl chloride dropwise over 30 minutes.

Stir at RT for 4 hours.

Quench: Pour into ice-water/HCl mixture.

Workup: Extract with DCM, wash with brine, dry over

.

Purification: Recrystallize crude solid from hot Ethanol.

Crystallization for XRD
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To grow single crystals matching the reported structure:

Solvent System: Ethanol/Toluene (9:1 ratio).

Method: Slow Evaporation.

Procedure:

Dissolve 100 mg of purified 4-benzylbiphenyl in 10 mL of warm toluene.

Add 90 mL of ethanol.

Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

Cover with perforated parafilm and leave undisturbed at ambient temperature (20–25°C)

for 3–5 days.

Result: Colorless prismatic crystals.

Experimental Workflow Diagram
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Figure 2: Experimental workflow for the synthesis and isolation of single-crystalline 4-

benzylbiphenyl.

Relevance in Drug Development & Materials
Science[11]
Pharmacological Scaffold (SAR)
In drug development, the (Phenylmethyl)-1,1'-biphenyl moiety serves as a hydrophobic

anchor.
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Lipophilicity: The benzyl-biphenyl core significantly increases LogP, enhancing membrane

permeability.

Induced Fit: The -41.6° twist allows the molecule to adapt to hydrophobic pockets in proteins

(e.g., kinases or nuclear receptors) that cannot accommodate a rigid, planar anthracene-like

structure.

Impurity Profiling: It is a known impurity (Impurity 17) in the synthesis of Bifonazole, an

antifungal agent. Characterizing this crystal structure is a regulatory requirement for quality

control in bifonazole manufacturing.

Organic Electronics
OLEDs: The twisted structure prevents "concentration quenching" (aggregation-caused

quenching) of fluorescence. Because the molecules cannot stack perfectly flat on top of each

other, the excitons are less likely to decay non-radiatively, making this scaffold useful as a

"blue" emitter host.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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